Amlodipine-d4 Maleic Acid Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

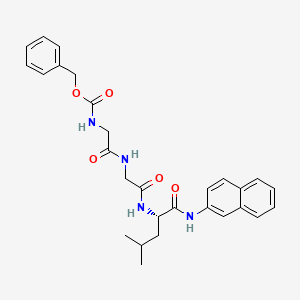

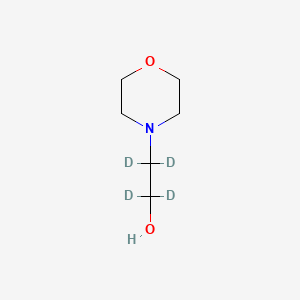

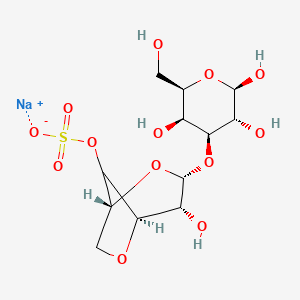

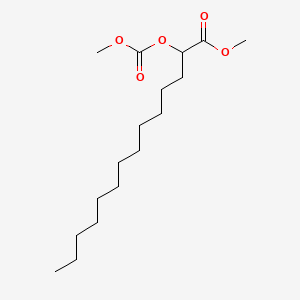

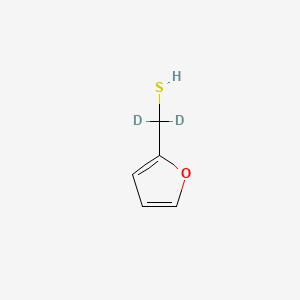

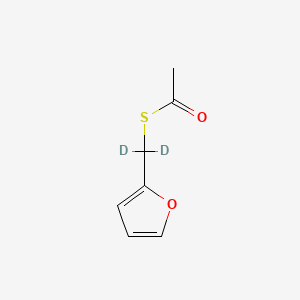

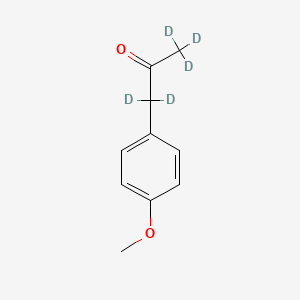

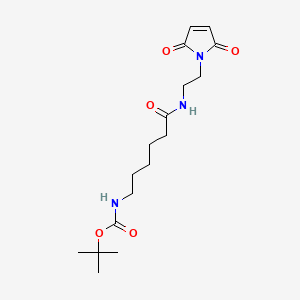

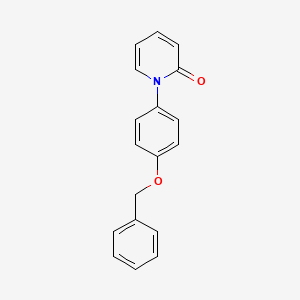

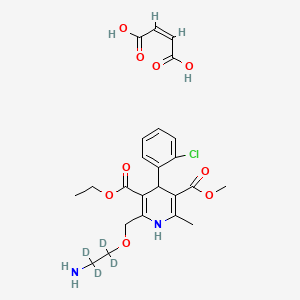

Amlodipine-d4 Maleic Acid Salt is a deuterated dihydropyridine calcium channel blocker . It has a molecular formula of C24H29ClN2O9 . The compound is used in the treatment of hypertension and angina .

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C24H29ClN2O9 . The compound has a molecular weight of 529.0 g/mol . The IUPAC name for the compound is (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 529.0 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 11, a rotatable bond count of 12, an exact mass of 528.1812652 g/mol, a monoisotopic mass of 528.1812652 g/mol, a topological polar surface area of 175 Ų, a heavy atom count of 36, and a formal charge of 0 .Scientific Research Applications

Bioequivalence of Amlodipine Salts : Amlodipine maleate is bioequivalent to amlodipine besylate, with similar pharmacokinetic and pharmacodynamic profiles. This finding suggests that these two salts of amlodipine could be used interchangeably in clinical practice (Mignini et al., 2007).

Analytical Methods for Amlodipine Measurement : An analytical method has been developed for estimating amlodipine in human plasma, using amlodipine maleate d4 as an internal standard. This provides a sensitive approach for separating and determining amlodipine in plasma (A. M et al., 2018).

Impurity Identification in Amlodipine Maleate : Research has identified and characterized an unknown impurity in amlodipine maleate using LC-MS/MS, NMR, and IR, demonstrating the importance of detailed analysis for drug substance quality assurance (Reddy et al., 2010).

Impact on Hypertension and Left Ventricular Hypertrophy : Maleic acid levorotation amlodipine has been observed to positively affect blood pressure variability and left ventricular hypertrophy in patients with essential hypertension (Zhao We, 2013).

Pharmacokinetic Characteristics and Safety : A study comparing amlodipine maleate and amlodipine besylate in healthy individuals found comparable pharmacokinetics, tolerability, and safety between the two forms (Choi et al., 2012).

Skin Permeation Studies : Research on the skin permeation of amlodipine showed that different salt forms, including amlodipine maleate, have varying effects on the drug’s permeability and flux through the skin (Jiang et al., 2008).

Drug Metabolism and Organic Acid Abnormalities : A study highlighted the importance of considering drug metabolism and the appearance of metabolites like maleic acid in urine, potentially impacting the interpretation of metabolic investigations (Jarvis et al., 2012).

Amlodipine Degradation Products Analysis : Research has been conducted on characterizing the degradation products of amlodipine under various stress conditions, contributing to a better understanding of the drug's stability and quality control (Tiwari et al., 2014).

Concerns About Generic Substitution : A study discussed the controversies regarding the interchangeability of generic drug products like amlodipine maleate with their innovator counterparts, emphasizing the need for thorough clinical investigations (Meredith, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Amlodipine-d4 Maleic Acid Salt is a certified reference material used for highly accurate and reliable data analysis . It is part of a group of calcium channel blockers that have improved vascular selectivity and longer durations of action . These properties make it suitable for a wide range of hypertensive patients, including the elderly, black, and those with concomitant diseases that preclude the use of other antihypertensives . Future research may focus on developing various dosage forms of this compound to improve its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Amlodipine-d4 Maleic Acid Salt plays a significant role in biochemical reactions by inhibiting the influx of calcium ions across cell membranes. This inhibition is more pronounced in vascular smooth muscle cells compared to cardiac muscle cells. The compound interacts with both dihydropyridine and nondihydropyridine binding sites, leading to a reduction in peripheral vascular resistance and blood pressure. Additionally, this compound has antioxidant properties and can enhance the production of nitric oxide, a crucial vasodilator .

Cellular Effects

This compound affects various cell types and cellular processes. It acts as a vasodilator by relaxing the smooth muscle in the arterial walls, thereby reducing total peripheral resistance . This compound also influences cell signaling pathways by regulating membrane fluidity and cholesterol deposition . Furthermore, this compound stimulates nitric oxide production, which plays a vital role in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves selective inhibition of calcium ion influx in cardiac and vascular smooth muscle cells. By binding to dihydropyridine and nondihydropyridine sites, it prevents calcium-induced contractions in these cells. This action results in vasodilation and a decrease in blood pressure. Additionally, this compound regulates membrane fluidity, stimulates nitric oxide production, and acts as an antioxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits a prolonged half-life due to its high efficiency. Studies have shown that it remains stable under various conditions, ensuring consistent results in long-term experiments . Degradation may occur over extended periods, potentially affecting its efficacy and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause systemic hypotension and other toxic effects . It is crucial to monitor the dosage carefully to avoid potential toxicity while achieving the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation. The compound also interacts with enzymes and cofactors involved in nitric oxide production, enhancing its vasodilatory effects . Additionally, stable isotope labeling allows researchers to study these metabolic pathways in vivo safely.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which impacts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell . This subcellular localization is crucial for its role in regulating calcium ion influx and nitric oxide production .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Amlodipine-d4 Maleic Acid Salt involves the reaction of Amlodipine-d4 with Maleic Acid in a solvent system.", "Starting Materials": [ "Amlodipine-d4", "Maleic Acid", "Solvent (e.g. Ethanol, Methanol)" ], "Reaction": [ "Dissolve Amlodipine-d4 and Maleic Acid in the solvent system", "Stir the mixture at room temperature for a certain period of time", "Filter the resulting solid product", "Wash the solid product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain Amlodipine-d4 Maleic Acid Salt" ] } | |

CAS No. |

1185246-15-4 |

Molecular Formula |

C24H29ClN2O9 |

Molecular Weight |

529.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2; |

InChI Key |

TZNOWAJJWCGILX-CIPKXTDXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C/C(=O)O)\C(=O)O |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

Synonyms |

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4 Maleic Acid Salt; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.